1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone

Lipophilicity Drug-likeness Physicochemical profiling

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone (CAS 470691-47-5) is a fluorinated dihydropyrrole derivative with molecular formula C8H10F3NO and molecular weight 193.17 g/mol. The compound features a partially saturated pyrrole ring bearing methyl substituents at the 3- and 4-positions, and an N-trifluoroacetyl group.

Molecular Formula C8H10F3NO
Molecular Weight 193.17 g/mol
CAS No. 470691-47-5
Cat. No. B12895088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone
CAS470691-47-5
Molecular FormulaC8H10F3NO
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC1CN(C=C1C)C(=O)C(F)(F)F
InChIInChI=1S/C8H10F3NO/c1-5-3-12(4-6(5)2)7(13)8(9,10)11/h3,6H,4H2,1-2H3
InChIKeySXCCONCNUYPSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone (CAS 470691-47-5): Technical Procurement Baseline


1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone (CAS 470691-47-5) is a fluorinated dihydropyrrole derivative with molecular formula C8H10F3NO and molecular weight 193.17 g/mol [1]. The compound features a partially saturated pyrrole ring bearing methyl substituents at the 3- and 4-positions, and an N-trifluoroacetyl group. Its computed physicochemical profile includes XLogP3 of 1.5, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds [1]. This compound is listed as a research chemical by multiple suppliers, with typical purity specifications of 97–98% , and is intended exclusively for laboratory research use—not for human or veterinary applications .

Why 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone Cannot Be Replaced by Unsubstituted Dihydropyrrole Analogs


Dihydropyrrole-based trifluoroethanones differ substantially in their physicochemical and potentially biological profiles depending on ring saturation position (2,3-dihydro vs. 2,5-dihydro) and substituent pattern. The 3,4-dimethyl substitution on the target compound increases molecular weight by ~28 Da (from 165 to 193 Da) and alters lipophilicity (XLogP3 1.5 vs. logP ~2.05 for the unsubstituted 2,3-dihydro analog), which directly impacts membrane permeability, metabolic stability, and chromatographic behavior [1]. Furthermore, the presence of methyl groups introduces steric constraints at the dihydropyrrole ring that can modulate reactivity in subsequent synthetic transformations, such as electrophilic additions or cycloadditions, relative to the parent scaffold. These quantifiable differences mean that substituting an unsubstituted or differently substituted analog—even one sharing the trifluoroacetyl moiety—without re-optimization can lead to unexpected changes in reaction yield, selectivity, or biological assay outcome.

1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone: Quantified Differentiation Evidence vs. Closest Analogs


Engineered Lipophilicity: XLogP3 1.5 vs. Unsubstituted 2,3-Dihydro Analog (LogP ~2.05)

The target compound exhibits a computed XLogP3 of 1.5, compared to a reported logP of ~2.05 for the unsubstituted 2,3-dihydro analog (1-(2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone, CAS 85236-73-3) [1]. This 0.55 log unit reduction in lipophilicity results from the addition of two methyl groups to the dihydropyrrole scaffold, which increases polar surface area and molecular weight, thereby reducing partitioning into hydrophobic phases.

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point Elevation: +29.9 °C Relative to Unsubstituted 2,3-Dihydro Analog

The computed boiling point of the target compound is 194.3 °C at 760 mmHg, compared to 164.4 °C for the unsubstituted 2,3-dihydro analog (CAS 85236-73-3) . This ~30 °C increase is attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the 3,4-dimethyl substitution.

Volatility Thermal stability Purification

Density Reduction: 1.217 g/cm³ vs. ~1.37 g/cm³ for Non-methylated Analogs

The target compound has a computed density of 1.217 g/cm³, substantially lower than the 1.368–1.40 g/cm³ range reported for the unsubstituted 2,3-dihydro analog and the 2,5-dihydro isomer . The methyl substituents increase molecular volume disproportionately to mass increase, reducing packing efficiency.

Density Formulation Physical characterization

Regioisomeric Specificity: 2,3-Dihydro vs. 2,5-Dihydro Scaffold as Determinant of Reactivity

The target compound features a 2,3-dihydropyrrole core, which places the endocyclic double bond in conjugation with the nitrogen lone pair (enamine character). In contrast, the widely available 2,5-dihydro isomer (CAS 111185-41-2) positions the double bond out of conjugation, yielding distinct reactivity profiles. Literature on related 4-trifluoroacetyl-2,3-dihydropyrroles demonstrates that the 2,3-dihydro scaffold undergoes heterocyclization with hydrazines and amidines to form trifluoromethylated pyrazoles and pyrimidines, a reaction pathway not available to 2,5-dihydro isomers [1]. While the target compound lacks the 4-trifluoroacetyl group of those literature examples, the 2,3-dihydro enamine motif remains a critical determinant of nucleophilic and cycloaddition reactivity.

Regiochemistry Synthetic building block Enamine reactivity

Recommended Application Scenarios for 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Moderately Lipophilic, Fluorinated Heterocyclic Scaffolds

With an XLogP3 of 1.5, this compound occupies a lipophilicity window (LogP 1–3) generally favorable for oral bioavailability and CNS multiparameter optimization (MPO) scores. Compared to the unsubstituted 2,3-dihydro analog (LogP ~2.05), the reduced lipophilicity may offer superior solubility and lower hERG or phospholipidosis risk in early-stage profiling—provided the methyl substituents do not introduce CYP-mediated metabolic liabilities . Researchers procuring this scaffold for structure-activity relationship (SAR) studies should verify exact purity (>97%) and identity via the InChIKey SXCCONCNUYPSQY-UHFFFAOYSA-N to avoid CAS number ambiguities noted in supplier databases .

Synthetic Methodology Development: Enamine-Based Cycloaddition or Heterocyclization Reactions

The 2,3-dihydro-1H-pyrrole core in this compound constitutes a cyclic enamine, a privileged intermediate for [3+2] cycloadditions, N-functionalization, and heterocycle synthesis. Literature precedent on related 4-trifluoroacetyl-2,3-dihydropyrroles confirms that the 2,3-dihydro scaffold enables access to trifluoromethylated pyrazole and pyrimidine libraries through reactions with hydrazines and amidines . The presence of the 3,4-dimethyl substitution may influence diastereoselectivity in subsequent transformations, a parameter that should be explicitly evaluated when comparing against non-methylated 2,3-dihydro analogs.

Analytical Reference Standard Procurement for Fluorinated Heterocycle Characterization

The compound's computed boiling point (194.3 °C) and density (1.217 g/cm³) differ measurably from both the 2,3-dihydro unsubstituted analog (164.4 °C; 1.368 g/cm³) and the 2,5-dihydro isomer (230.9 °C; ~1.4 g/cm³) . These differences provide orthogonal identification metrics (GC retention time, liquid density) for analytical laboratories building reference libraries of fluorinated heterocycles. Due to the observed CAS number inconsistency across vendors—where the same CAS 470691-47-5 is sometimes assigned to structurally unrelated bicyclo[1.1.1]pentane carboxamide derivatives—procurement must be validated by complementary analytical techniques (NMR, LC-MS, GC) against the authentic InChIKey .

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